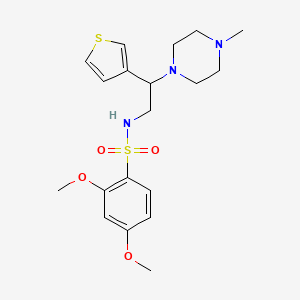
2,4-dimetoxi-N-(2-(4-metilpiperazin-1-il)-2-(tiofen-3-il)etil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N3O4S2 and its molecular weight is 425.56. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol exhiben propiedades antivirales significativas. Compuestos similares a nuestra molécula de estudio, con modificaciones en la porción del indol, han mostrado actividad inhibitoria contra la influenza A y otros virus . La presencia del anillo de piperazina, que se sabe que interactúa con los mecanismos de replicación viral, sugiere que nuestro compuesto podría explorarse para su eficacia contra virus de ARN y ADN.
Actividad Biológica
2,4-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have indicated that compounds similar to 2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant antitumor activity. For instance, derivatives containing piperazine moieties have shown promising results against various cancer cell lines by inhibiting key signaling pathways such as the MAPK and PI3K/Akt pathways .
Table 1: Summary of Antitumor Activity in Similar Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 15 | MAPK inhibition |
| Compound B | Lung | 10 | PI3K/Akt pathway |
| Compound C | Colon | 5 | Apoptosis induction |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. This effect is mediated through the suppression of NF-κB and MAPK signaling pathways .
Case Study: Psoriasis Model
In a psoriasiform inflammation model, treatment with the compound resulted in a marked reduction in skin inflammation, evidenced by decreased erythema and scaling. Histological analysis showed a significant reduction in epidermal thickness compared to untreated controls .
The biological activity of 2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is primarily attributed to its ability to modulate various cellular signaling pathways. Key mechanisms include:
- Inhibition of Cytokine Production : The compound inhibits NF-κB activation, leading to decreased expression of inflammatory cytokines.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation .
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S2/c1-21-7-9-22(10-8-21)17(15-6-11-27-14-15)13-20-28(23,24)19-5-4-16(25-2)12-18(19)26-3/h4-6,11-12,14,17,20H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDYXXWCJZYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














